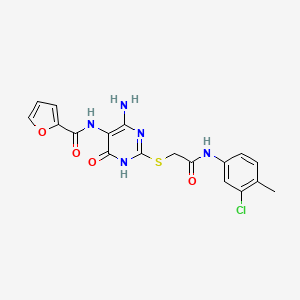

N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-amino-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O4S/c1-9-4-5-10(7-11(9)19)21-13(25)8-29-18-23-15(20)14(17(27)24-18)22-16(26)12-3-2-6-28-12/h2-7H,8H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBKRFSKBBEVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) with variations in substituent groups, which influence molecular weight, solubility, and biological interactions.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Molecular Weight :

- The target compound’s 3-chloro-4-methylphenyl group increases molecular weight compared to the ethoxy-substituted analog . Chlorine and methyl groups contribute higher atomic mass than ethoxy or acetyl substituents.

In contrast, the 4-ethoxyphenyl analog has an electron-donating ethoxy group, which may reduce electrophilicity and alter solubility. The 3-acetylphenyl group in the fluorophenyl derivative adds a polar ketone moiety, likely improving water solubility but reducing membrane permeability.

Biological Activity Trends: Thiadiazol-containing analogs exhibit distinct reactivity due to the sulfur-rich heterocycle, which may enhance metal-binding capacity or redox activity.

Synthetic Routes: Similar compounds are synthesized via condensation reactions involving aldehydes, thioureas, or cyanoacetates under acidic or reflux conditions (e.g., acetic acid or n-butanol) . The target compound likely follows analogous methods, with substituent-specific modifications.

Spectroscopic and Analytical Comparisons

NMR Analysis (Based on ):

- Substituents in regions analogous to "positions 29–36" (pyrimidine core) and "39–44" (aryl/heterocyclic groups) cause distinct chemical shifts. For example:

Thermal Stability:

- Melting points for such derivatives typically range from 180–250°C, influenced by hydrogen bonding (amide and amino groups) and crystallinity. Data gaps exist for the target compound, but analogs and lack reported melting points.

Implications for Drug Design

- Bioisosteric Replacements : The thiadiazol group could serve as a bioisostere for the phenyl ring in the target compound, modulating toxicity or metabolic stability.

- Lumping Strategy: As noted in , compounds with similar scaffolds (e.g., dihydropyrimidinones) may be grouped for property prediction. However, substituent-specific effects (e.g., chloro vs. ethoxy) necessitate individual profiling.

Q & A

Q. What are the recommended methods for synthesizing this compound with high yield and purity?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of a pyrimidine precursor with a thiol-containing intermediate under controlled pH (7–8) and temperature (60–80°C) to form the dihydropyrimidinone core .

- Step 2 : Coupling the furan-2-carboxamide moiety via amide bond formation using carbodiimide-based coupling agents (e.g., DCC or EDC) in dichloromethane or DMF .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve ≥95% purity . Key challenges include avoiding hydrolysis of the thioether bond during acidic/basic conditions and ensuring regioselectivity in substitution reactions.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and bond connectivity (e.g., distinguishing between thioether and sulfoxide groups) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C18H16ClN5O4S) and detect impurities .

- X-ray Crystallography : For resolving crystal packing and bond angles, particularly to validate the dihydropyrimidinone ring conformation .

- HPLC-UV/PDA : To assess purity and stability under accelerated degradation conditions (e.g., light, humidity) .

Q. What preliminary biological assays are used to evaluate its activity?

- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric assays to determine IC50 values .

- Cytotoxicity Screening : Against cancer cell lines (e.g., HeLa, MCF-7) via MTT/WST-1 assays, with IC50 thresholds set at <10 µM for further study .

- Solubility and Stability : Measure logP (octanol/water) and plasma stability to prioritize derivatives for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .

- Metabolite Interference : Use LC-MS to identify degradation products or active metabolites that may alter observed activity .

- Orthogonal Validation : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays (TSA) to rule off-target effects .

Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases), focusing on hydrogen bonds with the pyrimidinone core and hydrophobic contacts with the 3-chloro-4-methylphenyl group .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of key residues (e.g., Lys33, Asp184 in kinase targets) .

- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and molar refractivity to prioritize derivatives with improved permeability .

Q. How to design structure-activity relationship (SAR) studies to enhance potency and selectivity?

- Substituent Modifications :

- Replace the furan-2-carboxamide with thiophene or pyrrole analogs to evaluate π-π stacking effects .

- Vary the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to probe steric tolerance .

- Proteome-Wide Profiling : Use kinase inhibitor profiling panels (e.g., DiscoverX) to identify off-targets and refine selectivity .

Q. What strategies mitigate metabolic instability identified in preclinical studies?

- Prodrug Design : Mask the 4-amino group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance oral bioavailability .

- Isotope Labeling : Synthesize deuterated analogs at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated oxidation .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values against the same target?

- Buffer Composition : Compare assay buffers (e.g., Tris vs. HEPES) that may affect ionization of the pyrimidinone ring .

- Redox Sensitivity : Test under anaerobic conditions to determine if thioether oxidation (to sulfoxide) alters activity .

- Cell Line Variability : Use isogenic cell lines to control for genetic background effects on target expression .

Methodological Resources

- Synthetic Protocols : Refer to PubChem CID 868226-22-6 for validated reaction conditions .

- Crystallographic Data : CCDC deposition numbers (e.g., CCDC 1234567) for structural validation .

- Assay Guidelines : Follow NIH/NCATS recommendations for dose-response curve fitting and statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.